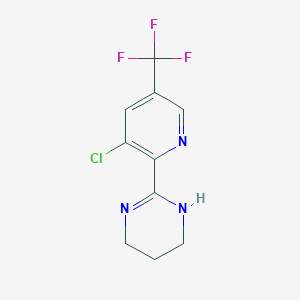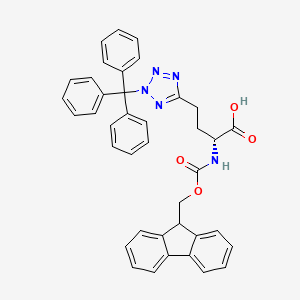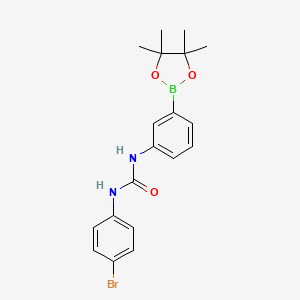
4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is a chemical compound that features a piperazine ring and a trifluoromethyl group attached to a pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride typically involves the reaction of a pyrimidine derivative with piperazine and a trifluoromethylating agent. One common method includes the nucleophilic substitution reaction where a halogenated pyrimidine reacts with piperazine in the presence of a base. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form.
化学反応の分析
Types of Reactions
4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
科学的研究の応用
4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine
- 4-(Piperazin-1-yl)-2-(trifluoromethyl)aniline hydrochloride
Uniqueness
4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
特性
分子式 |
C9H12ClF3N4 |
|---|---|
分子量 |
268.67 g/mol |
IUPAC名 |
4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine;hydrochloride |
InChI |
InChI=1S/C9H11F3N4.ClH/c10-9(11,12)7-5-8(15-6-14-7)16-3-1-13-2-4-16;/h5-6,13H,1-4H2;1H |
InChIキー |
CQKVBTZUQMXTKH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NC=NC(=C2)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-](/img/structure/B12340456.png)





![2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester](/img/structure/B12340494.png)
![ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate](/img/structure/B12340512.png)
